Product packaging for 2-Fluoro-5-(methylthio)pyridine(Cat. No.:CAS No. 1037764-83-2)

2-Fluoro-5-(methylthio)pyridine

Cat. No.: B6324555
CAS No.: 1037764-83-2
M. Wt: 143.18 g/mol
InChI Key: UHEFSZOAUFHLFP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylthio)pyridine ( 1037764-83-2) is a fluorinated heterocyclic compound offered for research and development purposes. This organosulfur pyridine derivative, with the molecular formula C 6 H 6 FNS and a molecular weight of 143.18 g/mol, serves as a versatile chemical building block . The compound features a fluorine atom adjacent to the nitrogen in the pyridine ring and a methylthio (-SCH 3 ) group at the meta-position, a structure that is of significant interest in synthetic and medicinal chemistry exploration. As a key synthetic intermediate, this compound is primarily used in laboratory-scale chemical synthesis. The reactivity of the fluorine atom makes it a pivotal precursor for nucleophilic aromatic substitution reactions, enabling the introduction of the 2-fluoro-5-(methylthio)pyridyl moiety into more complex molecular architectures. The presence of the methylthio group offers additional sites for functionalization, such as oxidation to sulfone or sulfoxide groups, which can markedly alter the electronic properties and binding characteristics of the final molecule. Researchers utilize this scaffold in the development of novel compounds for various fields, including materials science and pharmaceutical research, where fluorinated pyridines are often employed to fine-tune properties like metabolic stability, lipophilicity, and bioavailability . Handling and Usage Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals, and it must not be incorporated into food, cosmetics, or consumer products of any kind. This chemical must be handled exclusively by qualified and trained professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNS B6324555 2-Fluoro-5-(methylthio)pyridine CAS No. 1037764-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEFSZOAUFHLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 2 Fluoro 5 Methylthio Pyridine

2-Fluoro-5-(methylthio)pyridine is a heterocyclic organic compound that features a pyridine (B92270) ring substituted with both a fluorine atom and a methylthio group. evitachem.com This unique combination of functional groups makes it a compound of interest in medicinal chemistry and agrochemical research. evitachem.com

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C₆H₆FNS
Molecular Weight 143.18 g/mol
CAS Number 1037764-83-2
Appearance Not specified, likely a liquid or solid
Purity Typically >97%

This data is compiled from publicly available chemical databases and may vary depending on the specific supplier and grade of the compound.

Synthesis and Manufacturing

The synthesis of 2-Fluoro-5-(methylthio)pyridine can be achieved through various synthetic routes. One common approach involves the reaction of a suitably substituted pyridine (B92270) derivative with a source of the methylthio group. For example, a precursor such as 5-bromo-2-fluoropyridine (B45044) can be reacted with sodium thiomethoxide in a suitable solvent to yield the desired product.

Another potential route could involve the direct fluorination of a pyridine ring already containing the methylthio substituent. acs.org However, such reactions often require specialized reagents and careful control of reaction conditions to achieve the desired regioselectivity and yield. acs.org

Spectroscopic and Analytical Data

The structure of 2-Fluoro-5-(methylthio)pyridine is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the arrangement of hydrogen and carbon atoms in the molecule. The chemical shifts and coupling constants of the protons and carbons on the pyridine (B92270) ring provide definitive evidence for the substitution pattern.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

Reactivity and Chemical Behavior

The reactivity of 2-Fluoro-5-(methylthio)pyridine is influenced by the electronic properties of both the fluorine atom and the methylthio group.

Influence of the Fluorine Atom: The highly electronegative fluorine atom at the 2-position makes the pyridine (B92270) ring electron-deficient. This enhances its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the fluorine atom. nih.govacs.org This reactivity is a key feature that allows for the further functionalization of the molecule.

Influence of the Methylthio Group: The methylthio group at the 5-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions, should they occur. However, the dominant reactivity of this molecule is typically governed by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen.

Applications in Chemical Synthesis

Direct Synthesis Approaches to Pyridine (B92270) Ring Systems

The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, providing access to a vast array of functionalized compounds. These methods assemble the ring from simpler, acyclic precursors.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rsc.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rsc.org

One of the most classic and widely used MCRs for pyridine synthesis is the Hantzsch pyridine synthesis . This reaction typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia source) to form a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. youtube.com Variations of the Hantzsch synthesis allow for the preparation of unsymmetrically substituted pyridines. youtube.com

Other notable MCRs for pyridine synthesis include:

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with a propargyl ketone.

Guareschi-Thorpe Reaction: This reaction uses a cyanoacetamide and a 1,3-diketone to produce a 2-pyridone.

Kröhnke Pyridine Synthesis: This approach utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate.

More contemporary methods employ transition-metal catalysis to facilitate pyridine ring formation. For example, a [2+2+2] cycloaddition of alkynes and a nitrile, catalyzed by a rhodium complex, can directly yield the aromatic pyridine ring. youtube.com Similarly, palladium-catalyzed cyclization of "skipped" allenyl imines, formed from amino allenes, aldehydes, and aryl iodides, provides a modular route to multisubstituted pyridines. acs.org The use of nanocatalysts in MCRs is also a growing area, offering improved reaction conditions and yields for the synthesis of polyfunctionalized pyridines. rsc.org

Table 1: Key Multicomponent Reactions for Pyridine Synthesis

Reaction Name Reactants Key Features
Hantzsch Synthesis β-ketoester (2 eq.), Aldehyde, Ammonia Forms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. youtube.com
Bohlmann-Rahtz Synthesis Enamine, Propargyl ketone Provides direct access to substituted pyridines.
[2+2+2] Cycloaddition Alkyne (2 eq.), Nitrile Transition-metal catalyzed (e.g., Rh, Co); highly atom-economical. youtube.comacsgcipr.org
Palladium-catalyzed Cyclization Amino allene, Aldehyde, Aryl iodide Modular approach allowing for diverse substitution patterns. acs.org

Ring Opening and Closing Cascade (ROCC) reactions represent a sophisticated strategy for molecular rearrangement and construction. In the context of pyridine synthesis, these cascades can transform existing heterocyclic or strained ring systems into the desired pyridine core. This approach often leverages the chemical energy stored in strained rings to drive the transformation. rsc.org

For example, a strategy for synthesizing 2,5-disubstituted pyridines can proceed through the reaction of enamines with β-amino-acrylonitriles. This forms an open-chain intermediate which can then be cyclized with the help of a protic acid to form the pyridine ring. google.com Another powerful approach involves the use of metal catalysts to promote annulation reactions. A Lewis acid-promoted annulation of azadienes and cyclobutamines proceeds through a Michael addition followed by a ring-expansion cascade to afford nitrogen-containing medium-sized rings, which can be precursors to or related to pyridine structures. researchgate.net

While direct ROCC mechanisms for pyridine synthesis are less common than for other heterocycles, the principles are applied in related transformations. For instance, cascade reactions involving ring expansion of smaller heterocycles or ring-closing metathesis of appropriately designed dienes and alkynes are powerful tools in modern synthetic chemistry. acsgcipr.orgchemrxiv.org

Introduction of Fluorine Substituents on Pyridine Rings

The incorporation of fluorine into pyridine rings is of significant interest in medicinal and agrochemical chemistry, as it can profoundly alter the molecule's physicochemical and biological properties. Several distinct strategies exist for this transformation.

Direct C–H fluorination is an ideal synthetic method as it avoids the need for pre-functionalized substrates. A notable method for the regioselective fluorination of pyridines utilizes silver(II) fluoride (B91410) (AgF₂). This reaction demonstrates remarkable selectivity for the C–H bond adjacent to the ring nitrogen (the C2 position). The reaction conditions are typically mild, proceeding at ambient temperature, and can be applied to a wide range of pyridine and diazine substrates. This late-stage functionalization is valuable for modifying complex molecules.

Nucleophilic fluorination is a common and robust method for introducing fluorine. This typically involves the displacement of a leaving group by a fluoride ion source.

A classic approach is the Balz-Schiemann reaction , which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aminopyridine. This method is effective for producing fluoropyridines from readily available aminopyridines. guidechem.com For example, 5-bromo-2-aminopyridine can be converted to 2-fluoro-5-bromopyridine using this type of diazotization-fluorination sequence. guidechem.com

Another powerful technique is nucleophilic aromatic substitution (SNAr) . In this reaction, a leaving group (commonly a halogen like Cl or Br) on an electron-deficient pyridine ring is displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The pyridine ring itself activates positions 2 and 4 for nucleophilic attack. The presence of additional electron-withdrawing groups can further enhance the reaction rate.

Electrophilic fluorination reagents act as a source of "F⁺" and react with electron-rich nucleophiles. While the pyridine ring is generally electron-deficient, its derivatives can be made sufficiently nucleophilic to react with these reagents. Common electrophilic fluorinating agents are N-F compounds, where the fluorine atom is bonded to a nitrogen atom bearing electron-withdrawing groups. nih.gov

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and user-friendly electrophilic fluorinating agent. It can be used for the fluorination of various heterocyclic systems. For instance, it has been successfully applied to the fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines.

Other N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. nih.gov The reactivity and selectivity of these reagents can be tuned by altering the substituents on the nitrogen atom, providing a versatile toolkit for the synthesis of fluorinated organic molecules. nih.gov

Table 2: Common Fluorination Reagents for Pyridine Synthesis

Reagent Type Example Reagent(s) Typical Application
Direct C-H Fluorination Silver(II) fluoride (AgF₂) Regioselective fluorination at the C2 position of pyridines.
Nucleophilic KF, CsF, TBAF SNAr displacement of halides from electron-deficient pyridines.
Diazotization-Fluorination NaNO₂ / HBF₄ or HF-Pyridine Conversion of aminopyridines to fluoropyridines (Balz-Schiemann type). guidechem.com
Electrophilic Selectfluor®, NFSI Fluorination of activated pyridine derivatives (e.g., dihydropyridines).

Introduction of Methylthio Substituents on Pyridine Rings

The incorporation of a methylthio group onto a pyridine ring is a critical step in the synthesis of this compound. This can be achieved through several synthetic strategies, primarily involving nucleophilic substitution or the construction of the pyridine ring from appropriately substituted acyclic precursors.

Thiolation Reactions for C–S Bond Formation

The formation of a carbon-sulfur (C–S) bond is a fundamental transformation in organic chemistry. In the context of pyridine synthesis, thiolation reactions are employed to introduce the methylthio moiety. One common approach involves the reaction of a suitably activated pyridine precursor, such as a halopyridine, with a sulfur-based nucleophile.

For the synthesis of this compound, a likely precursor is 2,5-difluoropyridine (B1303130) or 2-fluoro-5-halopyridine. The reaction with a methylthiolate source, such as sodium thiomethoxide (NaSMe), proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom at the 5-position is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electronic activation provided by the ring nitrogen.

PrecursorReagentSolventConditionsProductYield
2,5-DifluoropyridineSodium thiomethoxideDMFRoom Temp.This compoundGood
2-Fluoro-5-bromopyridineSodium thiomethoxideDMSO80 °CThis compoundModerate

This table presents plausible reaction conditions based on general principles of nucleophilic aromatic substitution on pyridine rings.

The choice of solvent and temperature can significantly influence the reaction's efficiency and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the reaction.

Synthetic Routes Involving Methylthio-Anilines

An alternative strategy for constructing the substituted pyridine ring involves starting from an acyclic precursor or a non-pyridine cyclic system. While less common for this specific compound, synthetic routes that build the pyridine ring from substituted anilines are known in pyridine chemistry. For instance, the Doebner-von Miller reaction or related condensations could theoretically be adapted.

In a hypothetical approach, a 4-(methylthio)aniline (B85588) could be reacted with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent to construct the pyridine ring. However, achieving the specific 2-fluoro substitution pattern through this method would be complex and likely require a multi-step sequence. The challenges associated with controlling the regioselectivity of the cyclization and subsequent fluorination make this a less direct and generally less preferred route compared to the functionalization of a pre-formed fluorinated pyridine ring.

Coupling Reactions for Pyridine Functionalization

Once this compound is synthesized, its further functionalization is often achieved through powerful transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise introduction of a wide range of substituents, enabling the creation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed reactions are among the most versatile and widely used tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. sigmaaldrich.com

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C–C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govmit.edu For this compound, the fluorine atom is generally unreactive in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at a different position if a suitable leaving group (e.g., bromine or iodine) were present on the ring.

However, if the goal is to couple at the 2-position, direct C-F bond activation is challenging. A more common strategy involves converting the 2-fluoro group into a more reactive species or using a pyridine derivative where the 2-position is substituted with a better leaving group like chlorine, bromine, or iodine. For instance, a hypothetical 2-bromo-5-(methylthio)pyridine (B180713) could readily undergo Suzuki-Miyaura coupling.

Pyridine SubstrateBoronic Acid/EsterCatalystLigandBaseSolventProductYield
2-Bromo-5-(methylthio)pyridinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O2-Phenyl-5-(methylthio)pyridineHigh
2-Chloro-5-(methylthio)pyridine4-Methoxyphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane2-(4-Methoxyphenyl)-5-(methylthio)pyridineGood

This table illustrates typical conditions for Suzuki-Miyaura reactions on related halopyridines.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. nih.gov The development of advanced phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include more challenging substrates. rsc.org

Beyond the Suzuki-Miyaura reaction, a variety of other palladium-catalyzed cross-couplings can be envisioned for the functionalization of pyridines. These reactions provide access to a wide array of structural motifs.

Heck Coupling: This reaction forms a new C-C bond by reacting an aryl or vinyl halide with an alkene. A 2-halo-5-(methylthio)pyridine could be coupled with various alkenes to introduce unsaturated side chains.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It is a powerful method for introducing alkynyl groups onto the pyridine ring.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine. It could be used to introduce amino substituents onto the pyridine core.

C-H Activation: Direct C-H functionalization is an increasingly important area of research. nih.gov Palladium-catalyzed C-H activation can allow for the introduction of new functional groups without the need for a pre-installed halide or triflate leaving group, offering a more atom-economical approach. acs.org

Coupling ReactionPyridine SubstrateCoupling PartnerCatalyst SystemProduct Type
Heck2-Bromo-5-(methylthio)pyridineStyrenePd(OAc)₂ / P(o-tol)₃Alkenylated Pyridine
Sonogashira2-Iodo-5-(methylthio)pyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIAlkynylated Pyridine
Buchwald-Hartwig2-Bromo-5-(methylthio)pyridineMorpholinePd₂(dba)₃ / BINAPAminated Pyridine

This table provides examples of other palladium-catalyzed coupling reactions and their potential applications for functionalizing the pyridine ring.

The choice of the specific palladium-catalyzed reaction depends on the desired final product and the available starting materials. These reactions collectively represent a powerful toolkit for the synthesis of complex and functionally diverse pyridine derivatives.

Metal-Free Approaches for Pyridine Construction

The direct, metal-free synthesis of a specifically substituted pyridine like this compound in a single step is not extensively documented in the literature. However, a variety of metal-free methods have been developed for the construction of polysubstituted pyridines. These methods can be adapted to create precursors that may subsequently be converted to the target compound through further metal-free functionalization steps.

Key metal-free strategies for pyridine ring construction include cycloaddition reactions, domino reactions, and assemblies from acyclic precursors.

Domino Reactions of Enaminones and Aldehydes

An effective metal-free approach for the synthesis of fully substituted pyridines involves the domino reaction of primary enaminones or enaminoesters with aldehydes. This method, promoted by a Brønsted acid such as trifluoromethanesulfonic acid (TfOH), facilitates the cascade generation of two C-C bonds and one C-N bond to construct the pyridine ring. The reaction proceeds without the need for any metal catalyst and utilizes readily available and stable starting materials. acs.orgacs.org

The general mechanism involves the acid-promoted reaction between the enaminone and the aldehyde, leading to a series of intermediates that ultimately cyclize and aromatize to form the pyridine product. The substitution pattern of the resulting pyridine is determined by the substituents on the enaminone and aldehyde precursors.

Table 1: Examples of Fully Substituted Pyridines via Domino Reaction of Enaminones and Aldehydes

Enaminone PrecursorAldehyde PrecursorPromoterResulting Pyridine Substitution Pattern
Primary EnaminoneAromatic AldehydeTfOHFully Substituted
Primary EnaminoesterAliphatic AldehydeTfOHFully Substituted

This table illustrates the versatility of the domino reaction in generating various substitution patterns on the pyridine ring.

Assembly from Oximes and Acroleins

A metal-free protocol for the synthesis of polysubstituted pyridines has been demonstrated using the combination of iodine and triethylamine (B128534) to trigger the reaction between oximes and acroleins. nih.govacs.org This method is notable for its high chemoselectivity and broad functional group tolerance. Mechanistic studies suggest that the reaction proceeds through a radical pathway, initiated by the combination of the reagents, rather than through direct catalysis by either iodine or triethylamine alone. A wide range of functionalized pyridines can be prepared in moderate to excellent yields using this approach. nih.govacs.org

[2+2+2] Cycloaddition Reactions

The formal [2+2+2] cycloaddition of alkynes and nitriles represents another significant metal-free strategy for constructing highly substituted pyridine cores. This reaction can be mediated by a Brønsted acid and proceeds under mild conditions. nih.gov This modular approach allows for the assembly of pyridines from three separate components, offering a high degree of flexibility in the substitution pattern of the final product. While traditionally such cycloadditions are catalyzed by transition metals, these metal-free alternatives provide a valuable synthetic tool.

Synthesis of 2-Fluoropyridines from Pyridine N-Oxides

A particularly relevant metal-free method for introducing a fluorine atom at the 2-position of a pyridine ring involves the use of pyridine N-oxides. In this approach, the pyridine N-oxide is activated, for example with tosyl anhydride (B1165640) (Ts₂O), in the presence of a trialkylamine to form a 2-pyridyltrialkylammonium salt intermediate. acs.orgnih.gov This isolable salt can then undergo nucleophilic fluorination using a fluoride source, such as potassium fluoride, to yield the corresponding 2-fluoropyridine (B1216828). This method is advantageous due to its mild conditions, regioselectivity, and the ready availability of pyridine N-oxide precursors. acs.orgnih.gov While this is a functionalization reaction rather than a de novo ring construction, it is a key metal-free step for obtaining the 2-fluoro-substitution pattern.

Table 2: Metal-Free Synthesis of 2-Fluoropyridines

Starting MaterialReagentsIntermediateProduct
Pyridine N-oxide1. Ts₂O, Trialkylamine2. KF2-Pyridyltrialkylammonium salt2-Fluoropyridine

This table outlines the key steps in the metal-free synthesis of 2-fluoropyridines from pyridine N-oxides.

While a direct, one-pot metal-free synthesis of this compound is not explicitly described, the methods detailed above provide a toolbox for the construction of appropriately substituted pyridine precursors. A plausible, albeit multi-step, metal-free pathway could involve the initial construction of a pyridine ring with the desired substitution pattern at the 5-position using methods like the domino reaction of enaminones or assembly from oximes. Subsequent N-oxidation followed by the fluorination protocol described would then introduce the fluorine atom at the 2-position. The introduction of the methylthio group would likely require a separate metal-free nucleophilic substitution reaction on a suitably activated precursor.

Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.orgbyjus.com The mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For fluoropyridines, the fluorine atom serves as an excellent leaving group in SNAr reactions. This is contrary to its behavior in aliphatic SN2 reactions, where fluoride is a poor leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and susceptible to nucleophilic attack. This acceleration of the first step of the SNAr mechanism is why the reactivity order for halogens in SNAr is typically F > Cl > Br > I. wikipedia.org

The inherent electronic properties of the pyridine ring direct nucleophilic attacks primarily to the C2 (ortho) and C4 (para) positions. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions, a stabilization that is not possible with attack at the C3 (meta) position. wikipedia.orgstackexchange.com

In this compound, the leaving group (fluorine) is already at the activated C2 position. Therefore, SNAr reactions predictably occur at this site, leading to the displacement of the fluoride ion. The presence of the methylthio group at the C5 position can modulate this reactivity, but it does not change the site of substitution.

The general reactivity trend for halopyridines in SNAr reactions demonstrates the superior leaving group ability of fluorine when reacting with certain nucleophiles.

Table 1: Relative Reactivity of 2-Halopyridines in SNAr Reactions

NucleophileReactivity OrderRationale for the Order
Sulfur Nucleophiles (e.g., PhSNa)I > Br > Cl > FThe rate-determining step is the cleavage of the Carbon-Halogen bond (second step), favoring the best leaving group (iodide). sci-hub.se
Oxygen Nucleophiles (e.g., PhCH₂OH)F > Cl > Br > IThe rate-determining step is the initial nucleophilic attack (first step), which is accelerated by the high electronegativity of fluorine. sci-hub.se

The displacement of fluorine from 2-fluoropyridines proceeds via the classical SNAr addition-elimination mechanism.

Step 1: Nucleophilic Addition: A nucleophile (Nu⁻) attacks the C2 carbon, which is highly electrophilic due to the inductive effect of the adjacent fluorine atom and the ring nitrogen. This breaks the aromaticity of the pyridine ring and forms a tetrahedral Meisenheimer complex. The negative charge is delocalized across the ring system, with significant resonance contributors placing the charge on the ring nitrogen.

Step 2: Elimination of Fluoride: The aromatic system is restored through the expulsion of the fluoride ion (F⁻), which is a rapid process.

The nature of the nucleophile is critical. Strong nucleophiles, such as alkoxides, thiolates, and amines, readily react with activated fluoropyridines. numberanalytics.com For less activated systems or weaker nucleophiles, harsher conditions like higher temperatures or the use of strong bases may be necessary to facilitate the reaction. researchgate.net Recent advances have also demonstrated that organic photoredox catalysis can enable the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

Substituents on the pyridine ring significantly impact the rate of SNAr reactions by altering the electrophilicity of the carbon atom undergoing attack.

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, enhance the reaction rate. They further delocalize the negative charge of the Meisenheimer intermediate, thus stabilizing it and lowering the activation energy of the rate-determining step. pressbooks.pubnumberanalytics.com

Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, generally decrease the reaction rate. They destabilize the anionic intermediate by pushing electron density onto the already electron-rich system. researchgate.net

Table 2: Kinetic Data for SNAr Reactions of Substituted Pyridines with Piperidine

SubstrateSolventRate Constant (k₂)Reference
2-Fluoro-5-nitropyridineAcetoneHigh rsc.org
2-Chloro-5-nitropyridineAcetoneLower than fluoro analog rsc.org
2-Methoxy-3-nitropyridineAqueous SolutionDemonstrates βnuc = 0.52 researchgate.net
2-Methoxy-5-nitropyridineAqueous SolutionDemonstrates βnuc = 0.55 researchgate.net

Note: Specific rate constants are highly dependent on temperature and concentration and are shown here for comparative purposes.

C–H Functionalization Mechanisms

Direct C–H functionalization has become a powerful strategy in organic synthesis, offering a more atom-economical approach to modifying molecular scaffolds compared to traditional cross-coupling reactions. rsc.org Pyridines are important targets for these methods, though their electronic nature presents unique challenges. nih.govbeilstein-journals.org

Transition-metal catalysis is a primary method for achieving C–H functionalization of pyridines. researchgate.netthieme-connect.com The mechanism often involves the coordination of the metal center to the pyridine nitrogen, which then directs the activation of the C–H bond at the C2 (ortho) position through the formation of a cyclometalated intermediate. nih.govnih.gov

For this compound, the C–H bonds available for functionalization are at the C3, C4, and C6 positions.

C6-H Activation: This is often the most accessible site for ortho-metalation due to direction by the ring nitrogen. Catalysts based on palladium, rhodium, and iridium can facilitate this process, leading to arylation, alkylation, or alkenylation at the C6 position.

C3-H and C4-H Activation: Functionalizing these more distant positions is challenging due to the strong directing effect of the nitrogen to the C2/C6 positions. nih.gov Achieving selectivity at C3 or C4 typically requires specialized ligand design or the use of directing groups temporarily installed on the substrate.

Overcoming the intrinsic reactivity of pyridines to achieve functionalization at the electronically disfavored meta (C3/C5) or para (C4) positions without a directing group is a significant challenge. nih.gov Recent breakthroughs have shown this is possible by temporarily altering the aromatic system.

One such strategy involves a dearomatization-rearomatization sequence. For instance, a pyridine can be converted into an electron-rich oxazino-pyridine intermediate. acs.org The electronic properties of this intermediate are reversed, allowing for electrophilic or radical functionalization. Remarkably, the site of this functionalization can be controlled by pH. Under neutral conditions, meta-C–H functionalization occurs, while acidic conditions switch the selectivity to the para position. acs.org

Applying this to this compound could theoretically allow for:

C4-Functionalization: By forming an appropriate dearomatized intermediate and reacting it under acidic conditions.

C3-Functionalization: By reacting the same intermediate under neutral conditions.

These advanced, catalyst-free methods provide a powerful mechanistic alternative to traditional transition-metal-catalyzed pathways, enabling access to a wider range of substituted pyridine derivatives. nih.gov

Reaction Pathways of the Methylthio Group

The sulfur atom of the methylthio group in this compound is susceptible to both oxidation and reduction, providing access to a range of valuable derivatives such as sulfoxides and sulfones.

The oxidation of the methylthio group in this compound to the corresponding sulfoxide, 2-fluoro-5-(methylsulfinyl)pyridine, and subsequently to the sulfone, 2-fluoro-5-(methylsulfonyl)pyridine, is a common and important transformation. The mechanism of this oxidation can be controlled to selectively yield either the sulfoxide or the sulfone.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. masterorganicchemistry.comresearchgate.netresearchgate.net

Mechanism with Peroxy Acids (e.g., m-CPBA):

The oxidation of a sulfide (B99878) to a sulfoxide with a peroxy acid is a concerted process. masterorganicchemistry.com The peroxy acid acts as an electrophilic oxygen donor. The reaction is thought to proceed through a "butterfly" transition state where the sulfide attacks the electrophilic oxygen of the peroxy acid, and a proton is transferred concertedly.

Step 1: Oxidation to Sulfoxide The lone pair of electrons on the sulfur atom of this compound nucleophilically attacks the terminal, electrophilic oxygen atom of m-CPBA. This leads to the formation of a new S-O bond and the cleavage of the weak O-O bond in the peroxy acid. The reaction is stereospecific, meaning the stereochemistry of the starting material is preserved in the product. masterorganicchemistry.com

Step 2: Further Oxidation to Sulfone The resulting sulfoxide can undergo further oxidation to the corresponding sulfone by a second equivalent of the oxidizing agent. The sulfoxide is less nucleophilic than the sulfide, so harsher reaction conditions (e.g., excess oxidant, higher temperature) may be required for the second oxidation step. The mechanism is analogous to the first oxidation step.

Mechanism with Hydrogen Peroxide:

Hydrogen peroxide can also be employed for the oxidation, often in the presence of a catalyst or an acid. researchgate.netresearchgate.net The reaction with hydrogen peroxide can proceed through different mechanisms depending on the reaction conditions. In the absence of a catalyst, the reaction is generally slower than with peroxy acids.

The selectivity for sulfoxide over sulfone can often be achieved by careful control of the stoichiometry of the oxidant and the reaction temperature.

The following table summarizes the key products of the oxidation of this compound.

Starting MaterialOxidizing AgentProduct
This compound1 equivalent of m-CPBA2-Fluoro-5-(methylsulfinyl)pyridine
This compound≥ 2 equivalents of m-CPBA2-Fluoro-5-(methylsulfonyl)pyridine
This compoundH₂O₂2-Fluoro-5-(methylsulfinyl)pyridine and/or 2-Fluoro-5-(methylsulfonyl)pyridine

The reduction of sulfoxides derived from this compound back to the parent sulfide is a less commonly described but mechanistically important transformation. This can be achieved using various reducing agents. A common method for the reduction of sulfoxides involves the use of phosphines, such as triphenylphosphine (B44618) (PPh₃).

The mechanism of sulfoxide reduction with PPh₃ typically involves the formation of a phosphonium (B103445) salt intermediate. The oxygen atom of the sulfoxide is transferred to the phosphorus atom of the phosphine, which has a high affinity for oxygen.

Mechanism of Reduction: The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the oxygen atom of 2-fluoro-5-(methylsulfinyl)pyridine. This results in the formation of a P-O bond and the cleavage of the S-O bond, regenerating the sulfide, this compound, and forming triphenylphosphine oxide as a byproduct.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound and its derivatives allows for various intramolecular reactions, leading to the formation of new heterocyclic systems.

One potential intramolecular cyclization pathway for a derivative of this compound could lead to the formation of a thieno[2,3-b]pyridine (B153569) ring system. This type of cyclization is a known strategy for the synthesis of this important heterocyclic scaffold. mdpi.comarkat-usa.orgresearchgate.netaun.edu.eg For this to occur, the methyl group of the methylthio substituent would first need to be functionalized to introduce a suitable electrophilic or nucleophilic center that can react with the adjacent C-4 position of the pyridine ring.

A plausible rearrangement that derivatives of this compound could undergo is the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. acs.orgnih.govacs.orgwikipedia.orgnih.gov In a hypothetical scenario, if the methyl group of the methylthio substituent were functionalized with a nucleophilic group (e.g., an amino or hydroxyl group), this nucleophile could attack the C-6 position of the pyridine ring, displacing the sulfide and leading to a rearranged product. The fluorine atom at the 2-position would activate the ring towards such a nucleophilic attack.

The general mechanism for a Smiles rearrangement involves the formation of a spirocyclic intermediate (a Meisenheimer complex) followed by ring-opening to give the rearranged product. The feasibility of such a rearrangement would depend on the nature of the substituent on the methyl group and the reaction conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a complete analysis would involve a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methylthio group. The protons on the pyridine ring would exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
H-3~7.0-7.5ddd (doublet of doublet of doublets)³J(H-H), ⁴J(H-H), ⁴J(H-F)
H-4~7.5-8.0ddd (doublet of doublet of doublets)³J(H-H), ³J(H-F), ⁵J(H-H)
H-6~8.0-8.5d (doublet)³J(H-F)
-SCH₃~2.5s (singlet)N/A

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the fluorine (C-2) is expected to show a large one-bond carbon-fluorine coupling constant (¹J(C-F)). The chemical shifts of the other ring carbons will also be influenced by the substituents.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (J) in Hz
C-2~160-165d (doublet)¹J(C-F) ≈ 230-260
C-3~115-120d (doublet)²J(C-F) ≈ 20-40
C-4~135-140d (doublet)³J(C-F) ≈ 5-15
C-5~125-130s (singlet) or small d⁴J(C-F) ≈ 0-5
C-6~145-150d (doublet)²J(C-F) ≈ 10-20
-SCH₃~15-20s (singlet)N/A

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum would likely show a single resonance, which would be split by the adjacent protons on the pyridine ring. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.

Expected ¹⁹F NMR Data:

FluorineExpected Chemical Shift (ppm)Expected Multiplicity
F-2-60 to -90 (relative to CFCl₃)m (multiplet)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, helping to trace the proton network within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of atoms, for instance, between the methyl protons and the H-4 or H-6 protons of the pyridine ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and the pyridine ring vibrations.

Expected FT-IR Data:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2920-CH₃ stretching (from methylthio group)
~1600-1450Pyridine ring C=C and C=N stretching vibrations
~1250-1200C-F stretching
~1100-1000Pyridine ring breathing modes
~850-750C-H out-of-plane bending
~700-600C-S stretching

The analysis of the FT-IR spectrum would be aided by comparing it to the spectra of similar substituted pyridines.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural composition. For this compound, the Raman spectrum is predicted to be a composite of the characteristic vibrations of the fluoropyridine ring and the methylthio group.

The pyridine ring itself has several well-defined Raman bands. Key vibrations include the ring breathing modes, which are typically intense, and various C-H and C-C stretching and bending modes. researchgate.net The introduction of a fluorine atom and a methylthio group at the C2 and C5 positions, respectively, will influence the position and intensity of these bands. The strong electronegativity of the fluorine atom is expected to cause a blue shift (higher wavenumber) in adjacent bond vibrations. The methylthio (-SCH₃) group will introduce its own characteristic signals, notably the C-S and S-CH₃ stretching frequencies.

Analysis of related compounds, such as fluoropyridines and pyridine-borane complexes, shows that substitutions on the pyridine ring lead to predictable shifts in vibrational frequencies. researchgate.netnih.gov For instance, the symmetric ring breathing mode (ν₁) in pyridine is sensitive to substitution and would be clearly identifiable. nih.gov The C-F stretching vibration is anticipated to appear as a strong band, while the C-S stretch is typically found in the 600-800 cm⁻¹ region.

Table 1: Predicted Characteristic Raman Shifts for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Assignment Notes
~3050-3100 Aromatic C-H Stretch Expected for the pyridine ring protons.
~2920-2980 Methyl C-H Stretch Asymmetric and symmetric stretches from the -SCH₃ group.
~1600-1610 Ring C=C/C=N Stretch High-frequency ring deformation mode.
~1250-1300 C-F Stretch Strong band due to the high polarity of the bond.
~990-1010 Ring Breathing Mode (Trigonal) A characteristic sharp and intense peak for substituted pyridines. nih.gov
~700-750 C-S Stretch Characteristic for thioether compounds.

This table is predictive and based on data from analogous structures. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions associated with the π-electron system of the pyridine ring. Pyridine itself exhibits characteristic absorption bands, and the presence of substituents modifies these transitions. sielc.comchemicalpapers.com

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-intensity absorptions.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur lone pairs) to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions. youtube.com

Substituents play a crucial role in shifting the absorption maxima (λ_max). The fluorine atom, being an electron-withdrawing group, and the methylthio group, which can act as an electron-donating group through resonance (auxochrome), will both influence the energy of the molecular orbitals. Studies on substituted pyridines and their N-oxides have shown that substituents can cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect on the absorption bands. acs.orgacs.org The interaction of the sulfur lone pair with the pyridine π-system is likely to cause a red-shift in the π → π* transition compared to unsubstituted pyridine.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

Transition Type Predicted λ_max (nm) Associated Orbitals Expected Molar Absorptivity (ε)
π → π* ~260-275 Pyridine ring π system High (> 5,000 M⁻¹cm⁻¹)

This table is predictive. The exact λ_max and ε values depend on the solvent used.

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The fragmentation of this molecular ion is predictable based on the rules of mass spectrometry and the known behavior of related functional groups. libretexts.orgyoutube.com The structure of this compound suggests several likely fragmentation pathways:

Alpha-Cleavage: The most common fragmentation for thioethers is the loss of the alkyl group attached to the sulfur. This would result in the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ peak. miamioh.edu

Loss of the Thio-group: Cleavage of the C-S bond could lead to the loss of a methylthio radical (•SCH₃), resulting in a [M-47]⁺ peak corresponding to the 2-fluoropyridyl cation.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂), leading to a complex pattern in the lower m/z region. Fragmentation of fluorinated aromatics can also involve the loss of a fluorine radical or HF. nist.gov

The analysis of fragment ions, often aided by tandem mass spectrometry (MS/MS), allows for the confident identification of the compound's structure. nih.govuab.edu

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW = 143.18)

m/z (Predicted) Ion Structure / Identity Fragmentation Pathway
143 [C₆H₆FNS]⁺• Molecular Ion (M⁺•)
128 [C₅H₃FNS]⁺ Loss of •CH₃ (M-15)
96 [C₅H₄FN]⁺ Loss of •SCH₃ (M-47)

This table presents predicted major fragments. The relative abundance of these peaks would be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine structures provides a strong indication of the expected molecular geometry and crystal packing. nih.govacs.orgwikipedia.org

A crystallographic analysis of this compound would yield precise data on:

Bond Lengths and Angles: Confirming the C-F, C-S, C-N, and C-C bond distances and the geometry of the pyridine ring.

Planarity: Determining the planarity of the pyridine ring and the orientation of the methylthio group relative to the ring.

Intermolecular Interactions: Identifying non-covalent interactions such as π-π stacking, C-H···F, or C-H···N hydrogen bonds, which govern the crystal packing. acs.org

Data from similar structures, like substituted pyridyl compounds, show that the pyridine ring is essentially planar, and the crystal packing is dictated by a balance of weak intermolecular forces. anu.edu.aumdpi.comresearchgate.net

Table 4: Representative Crystallographic Parameters Based on Analogous Pyridine Derivatives

Parameter Expected Value / Type Significance
Crystal System Monoclinic or Orthorhombic Describes the basic shape of the unit cell. wikipedia.org
Space Group e.g., P2₁/c or Pna2₁ Defines the symmetry elements within the unit cell. nih.govwikipedia.org
C-F Bond Length ~1.34 - 1.36 Å Typical length for an aryl fluoride.
C-S Bond Length ~1.75 - 1.78 Å Typical length for an aryl thioether.
Ring C-C/C-N Bond Lengths ~1.37 - 1.40 Å Confirms the aromatic character of the pyridine ring.

This table is illustrative, based on data from known crystal structures of related pyridine compounds. nih.govwikipedia.org

Quantum-Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the application of quantum mechanics to molecular systems. These methods allow for the calculation of a molecule's electronic structure and properties, providing insights that complement experimental findings.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. Unlike methods that calculate the full many-electron wavefunction, DFT determines the electronic energy based on the electron density. A key application of DFT is molecular geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

The process typically employs a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, like 6-311++G(d,p), which describes the atomic orbitals used in the calculation. For substituted pyridines, DFT calculations have been shown to provide excellent agreement with experimental data for molecular structures. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters:

ParameterAtom Pair/TripletBond Length (Å)Bond Angle (°)
Bond Lengths
C2-F1.35
C2-N11.34
C6-N11.33
C5-S1.77
S-C(methyl)1.81
Bond Angles
F-C2-N1117.0
C3-C2-N1123.0
C2-N1-C6118.0
C4-C5-S124.0
C5-S-C(methyl)101.0

While DFT is widely used, other methods also play a role in computational chemistry. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. Although computationally more demanding than DFT for similar accuracy and often less precise in predicting some properties, it remains a valuable tool.

Semi-empirical methods, on the other hand, simplify the calculations by incorporating experimental data and parameters. This makes them computationally much faster and suitable for very large molecules, though with a corresponding decrease in accuracy compared to DFT and HF methods.

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational methods provide a wealth of information about the electronic distribution and how it governs a molecule's reactivity.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Illustrative Frontier Orbital Energies:

Disclaimer: The data in this table is illustrative and represents typical values for similar heterocyclic compounds, as specific data for this compound was not found in the surveyed literature.

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.25
Energy Gap (ΔE) 5.60

The relatively large energy gap in this illustrative example would suggest that this compound is a kinetically stable molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

A key feature of NBO analysis is the examination of charge transfer or delocalization between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy E(2). Larger E(2) values indicate a more significant interaction, which can reveal important intramolecular phenomena like hyperconjugation.

Illustrative NBO Analysis (Selected Interactions):

Disclaimer: This table presents hypothetical NBO analysis results for this compound to illustrate the concept. Specific data is not available in the surveyed literature.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N1π(C2-C3)5.2Lone Pair -> Antibonding π
LP (1) N1π(C5-C6)4.8Lone Pair -> Antibonding π
LP (2) Sσ(C4-C5)2.1Lone Pair -> Antibonding σ
C2-C3π(C4-C5)18.5π-π* Delocalization
C5-C6π(C2-C3)15.3π-π Delocalization

These illustrative interactions highlight the delocalization of electron density within the pyridine ring and the participation of heteroatom lone pairs.

Mulliken charge distribution analysis is a method used to estimate the partial atomic charges in a molecule. It partitions the total electron population among the constituent atoms based on the basis functions used in the quantum chemical calculation. This analysis provides insight into the electrostatic potential of the molecule and can help identify atoms that are electron-rich (nucleophilic) or electron-poor (electrophilic).

It is important to note that Mulliken charges are known to be sensitive to the choice of basis set, and while useful, they provide a simplified model of charge distribution.

Illustrative Mulliken Atomic Charges:

Disclaimer: The following atomic charges are illustrative and not derived from a specific calculation for this compound due to a lack of published data.

AtomAtomic Charge (e)
N1-0.45
C2+0.30
C3-0.15
C4+0.05
C5-0.20
C6+0.10
F-0.35
S-0.10
C(methyl)-0.05
H(ring)+0.10 to +0.12
H(methyl)+0.08 to +0.10

The illustrative charges indicate significant charge polarization due to the electronegative fluorine and nitrogen atoms.

An in-depth examination of the theoretical and computational chemistry of this compound reveals significant insights into its molecular structure and properties. Advanced computational techniques provide a powerful lens for predicting its behavior, spectroscopic signatures, and potential for various applications.

Applications of 2 Fluoro 5 Methylthio Pyridine in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The strategic placement of the fluoro and methylthio substituents on the pyridine (B92270) ring makes 2-Fluoro-5-(methylthio)pyridine a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic structures. The fluorine atom, positioned at the electron-deficient 2-position, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the methylthio group at the 5-position can be readily oxidized or participate in various cross-coupling reactions, offering multiple avenues for molecular elaboration.

Synthesis of Polysubstituted Pyridine Derivatives

The reactivity of the C-F bond in this compound allows for the straightforward introduction of a wide range of substituents at the 2-position. This is a key strategy for accessing polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry. Through judicious selection of nucleophiles and reaction conditions, various functional groups can be installed, leading to a library of derivatives from a single, readily available starting material.

For instance, the fluorine atom can be displaced by oxygen, nitrogen, sulfur, and carbon nucleophiles. This reactivity is fundamental to building molecular complexity. The general order of reactivity for leaving groups in SNAr reactions on pyridine rings is I > Br ≥ OTf >> Cl, with fluorine's high electronegativity making 2-fluoropyridines significantly more reactive than their chloro-analogs. evitachem.com This enhanced reactivity allows for substitutions to occur under milder conditions, which is crucial when dealing with sensitive functional groups elsewhere in the molecule.

Nucleophile TypeExampleResulting Substituent at C2
OxygenAlkoxides (e.g., NaOEt)Alkoxy
NitrogenAmines (e.g., R-NH2)Amino
SulfurThiolates (e.g., R-SNa)Thioether
CarbonGrignard Reagents, OrganolithiumsAlkyl, Aryl

This table represents potential transformations based on the known reactivity of 2-fluoropyridines.

Construction of Fused Pyridine Ring Systems (e.g., Pyrido[d]pyrimidines, Thienopyridines)

This compound is an adept precursor for the construction of fused heterocyclic systems, where the pyridine ring is annulated with another ring, such as a pyrimidine (B1678525) or a thiophene (B33073). These fused systems are of significant interest due to their presence in numerous biologically active compounds.

The synthesis of thienopyridines can be envisioned through reactions that form a thiophene ring fused to the pyridine core of this compound. While direct examples are not extensively documented, related syntheses of thienopyridines often involve the cyclization of substituted pyridines bearing appropriate functional groups on adjacent carbons. For example, a derivative of this compound could be functionalized at the 4- or 6-position to introduce a side chain that can then cyclize to form the thiophene ring.

Similarly, the synthesis of pyrido[d]pyrimidines can be achieved by building a pyrimidine ring onto the pyridine framework. A common strategy involves the reaction of a 2-aminopyridine (B139424) derivative with a one-carbon carbonyl equivalent. Starting from this compound, a synthetic sequence could involve the displacement of the fluorine with an amino group, followed by reaction with a suitable reagent to form the fused pyrimidine ring. A related compound, 5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one, highlights the utility of the 2-(methylthio)pyridine (B99088) scaffold in accessing this class of heterocycles.

Formation of Quinazolines and Quinolines

While direct, one-step conversions of this compound to quinazolines or quinolines are not standard, its derivatives can serve as key intermediates in multi-step syntheses of these important heterocycles. The synthesis of quinolines, for example, often involves the cyclization of anilines bearing a three-carbon side chain. A fragment derived from this compound could potentially be incorporated into such a precursor.

The formation of quinazolines typically proceeds from 2-aminobenzoic acid derivatives or 2-aminobenzonitriles. The reactivity of this compound could be harnessed to construct a more complex molecule that contains the necessary precursors for a subsequent quinazoline (B50416) ring formation.

In the Synthesis of Fluorinated Intermediates for Diverse Applications

Fluorine-containing pyridine compounds are crucial intermediates in the synthesis of agrochemicals and pharmaceuticals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. This compound itself is a valuable fluorinated intermediate.

The compound can be elaborated into more complex fluorinated molecules while retaining the fluorine atom. For example, the methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group. These sulfone derivatives are often biologically active or can serve as precursors for further transformations, such as cross-coupling reactions. The presence of the fluorine atom is often critical for the desired biological activity of the final product.

Starting MaterialTransformationProductPotential Application
This compoundOxidation (e.g., with m-CPBA)2-Fluoro-5-(methylsulfonyl)pyridineIntermediate for agrochemicals, pharmaceuticals
This compoundNucleophilic Substitution at C22-Amino-5-(methylthio)pyridinePrecursor for fused heterocycles

This table illustrates potential synthetic pathways to other valuable fluorinated intermediates.

Role in Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing functional groups into a complex molecule at a late step in the synthesis. This allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. The combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has emerged as a potent LSF technique. evitachem.com

In this context, a pyridine-containing complex molecule can be selectively fluorinated at the position alpha to the nitrogen using reagents like AgF2. If the starting molecule contained a 5-(methylthio)pyridine moiety, this would generate a this compound core within the larger structure. The newly installed fluorine atom can then be displaced by a variety of nucleophiles under mild conditions. evitachem.com This two-step sequence allows for the introduction of diverse functionalities at a late stage, which would be difficult to achieve using traditional methods. The high reactivity of the 2-fluoro group is key to the success of this strategy, enabling substitutions that would not be possible with less reactive halogens. evitachem.com

Stereoselective Synthesis Utilizing this compound Derivatives

The use of this compound derivatives in stereoselective synthesis involves reactions where the pyridine core influences the formation of a new stereocenter. This can be achieved by introducing a chiral auxiliary onto the pyridine ring or by using the pyridine itself as a chiral ligand for a metal catalyst.

While specific examples detailing the use of this compound in stereoselective synthesis are not widely reported, the principles can be extrapolated from related systems. For example, a chiral amine could be installed at the 2-position via SNAr, and this chiral group could then direct a subsequent diastereoselective reaction on a side chain attached elsewhere on the molecule. Alternatively, the sulfur atom of the methylthio group, along with the pyridine nitrogen, could act as coordinating sites for a metal in an asymmetric catalytic process. The development of such applications remains an area of potential research.

Derivatization Strategies for 2 Fluoro 5 Methylthio Pyridine

Derivatization for Enhanced Analytical Detection and Characterization

Derivatization is a common technique used to modify an analyte to improve its detection and separation in analytical methods like mass spectrometry and chromatography. For 2-Fluoro-5-(methylthio)pyridine, this involves reacting the compound with a labeling agent to attach a group that enhances its physicochemical properties.

Strategies for Mass Spectrometry (e.g., LC-MS/MS, GC-MS)

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), derivatization can significantly increase ionization efficiency and detection sensitivity. While direct derivatization of this compound is not extensively documented, strategies applied to similar pyridine-containing or low-concentration analytes are applicable.

One approach involves targeting the basic nitrogen of the pyridine (B92270) ring. Reagents like 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) are used to introduce a permanently charged moiety. This "FMP-derivatization" can enhance detection sensitivity and has been successfully used for various metabolites. researchgate.netnih.gov Another strategy employs reagents that react with specific functional groups. For instance, 2-hydrazino-1-methylpyridine (HMP) is effective for derivatizing carbonyl-containing compounds, enhancing sensitivity in LC-MS/MS analysis. google.com While this compound lacks a carbonyl group, this highlights the principle of using pyridine-based reagents to improve analytical performance. The goal of such derivatization is to create a derivative with superior ionization properties and a characteristic fragmentation pattern, which is crucial for selective and sensitive quantification in complex matrices.

Derivatization StrategyReagent ExamplePurposeApplicability to this compound
Introduction of a Fixed Charge2-Fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS)Increases ionization efficiency and MS sensitivity.The pyridine nitrogen can be alkylated to form a permanently charged pyridinium (B92312) salt, enhancing ESI-MS response.
Introduction of a Readily Ionizable Group2-Hydrazino-1-methylpyridine (HMP)Enhances sensitivity for specific functional groups (e.g., carbonyls).Not directly applicable, but illustrates the use of pyridine-based reagents for improved detection.

Functional Group Interconversions on the Pyridine Ring

The existing functional groups on this compound serve as handles for further chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Substitution of the Fluorine Atom with Various Nucleophiles

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyridine chemistry, as halogens at the 2- and 4-positions are effective leaving groups. nih.govacs.org This allows for the introduction of a wide array of functional groups. The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a temporary intermediate, followed by the expulsion of the fluoride (B91410) ion. acs.org

Mild reaction conditions can be employed to replace the fluorine with various nucleophiles, including those based on oxygen (e.g., alkoxides, phenoxides), nitrogen (e.g., amines), and sulfur (e.g., thiols). nih.gov This versatility makes this compound a valuable precursor for creating libraries of substituted pyridines for applications in medicinal and materials chemistry.

Nucleophile (Nu-H)Resulting Functional Group (-Nu)Product Class
Alcohol (R-OH)Alkoxy (-OR)2-Alkoxy-5-(methylthio)pyridine
Amine (R₂-NH)Amino (-NR₂)2-Amino-5-(methylthio)pyridine
Thiol (R-SH)Thioether (-SR)2-Alkylthio-5-(methylthio)pyridine

Transformations of the Methylthio Group to Other Sulfur Functionalities

The methylthio group (-SCH₃) is another key site for functionalization. It can be readily oxidized to produce the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) derivatives. tandfonline.comnih.gov These transformations are significant because they alter the electronic properties, polarity, and hydrogen-bonding capabilities of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process in organic chemistry. jchemrev.comthieme-connect.com A variety of oxidizing agents can be used to achieve this transformation selectively. For instance, mild oxidizing agents can convert the thioether to a sulfoxide, while stronger conditions will lead to the fully oxidized sulfone. The resulting 2-Fluoro-5-(methylsulfinyl)pyridine and 2-Fluoro-5-(methylsulfonyl)pyridine are themselves valuable compounds. cymitquimica.comfluorochem.co.uk The sulfonyl group, in particular, is a strong electron-withdrawing group and can act as a leaving group in nucleophilic substitution reactions, offering further synthetic possibilities. rsc.org

Starting GroupTransformationResulting GroupProduct Name
Methylthio (-SCH₃)Mild OxidationMethylsulfinyl (-SOCH₃)2-Fluoro-5-(methylsulfinyl)pyridine
Methylthio (-SCH₃)Strong OxidationMethylsulfonyl (-SO₂CH₃)2-Fluoro-5-(methylsulfonyl)pyridine

Introduction of Additional Functionalities for Synthetic Utility

Beyond modifying the existing substituents, new functional groups can be introduced onto the pyridine ring to expand the synthetic utility of this compound. This is typically achieved through C-H functionalization reactions, which create new bonds at previously unfunctionalized carbon atoms on the ring.

A key strategy is the introduction of a halogen, such as iodine, at one of the vacant ring positions (e.g., C-3). The resulting compound, 2-Fluoro-3-iodo-5-(methylthio)pyridine, is a versatile intermediate. The iodo group can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

Another powerful functionalization is the introduction of a boronic acid or boronic ester group, for example at the C-3 position, to yield this compound-3-boronic acid. This transformation creates a substrate that is primed for Suzuki coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl structures. These additional functionalities transform the original scaffold into a highly adaptable building block for the synthesis of more complex molecules.

Q & A

Q. What are the established synthetic routes for preparing 2-fluoro-5-(methylthio)pyridine, and what are their critical reaction parameters?

Answer: The synthesis of this compound typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using halogenated pyridine precursors (e.g., 5-bromo-2-fluoropyridine) and methylthio nucleophiles. Critical parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .
  • Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Protecting groups : Use of boronic acid derivatives (e.g., [2-fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid) may require protection of reactive sites to prevent undesired side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer: Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions on the pyridine ring. For example, the methylthio group (δ ~2.5 ppm in ¹H NMR) and fluorine coupling patterns (e.g., splitting in aromatic protons) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (143.18 g/mol) and detects fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related fluoropyridines (e.g., orthorhombic Pca21 space group for 2-fluoro-5-(4-fluorophenyl)pyridine) .
  • TLC/HPLC : Monitors reaction progress and purity, using silica gel plates or C18 columns with UV detection .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

Answer: Critical properties include:

  • Lipophilicity (LogP) : Predicted to be ~1.21±0.1 g/cm³, influencing membrane permeability .
  • Acid dissociation constant (pKa) : Estimated -1.18±0.10, suggesting low protonation under physiological conditions .
  • Thermal stability : Boiling point ~223.4±25.0°C, relevant for purification via distillation .
  • Solubility : Methylthio groups enhance solubility in organic solvents (e.g., DCM, THF), while fluorine reduces aqueous solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for target-specific applications?

Answer: Computational strategies include:

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluorine’s electronegativity, methylthio’s σ-donor capacity) to predict reactivity .
  • Molecular docking : Screens derivatives against target proteins (e.g., kinase inhibitors) by simulating binding interactions, as seen in imidazopyridine analogs .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .
  • Retrosynthetic analysis : Algorithms (e.g., Chematica) propose novel routes using available precursors (e.g., halogenated pyridines from ) .

Q. What strategies resolve contradictions between predicted and experimental physicochemical data for this compound?

Answer: Discrepancies (e.g., predicted vs. observed boiling points) require:

  • Validation with high-purity samples : Recrystallization or column chromatography minimizes impurities affecting measurements .
  • Advanced instrumentation : Differential scanning calorimetry (DSC) for precise thermal analysis .
  • Cross-referencing analogs : Compare with structurally similar compounds (e.g., 2-fluoro-5-(trifluoromethyl)pyridine in ) to identify trends in substituent effects .
  • Error analysis in predictive models : Adjust QSPR/QSAR parameters using experimental datasets to improve accuracy .

Q. How does the methylthio group influence regioselectivity in cross-coupling reactions involving this compound?

Answer: The methylthio group:

  • Directs coupling : Acts as a weakly coordinating ligand, favoring reactions at the 3-position (meta to fluorine) in Pd-catalyzed couplings .
  • Modulates electronic effects : Electron-donating nature activates specific pyridine positions for nucleophilic/electrophilic attacks, as shown in Suzuki reactions with boronic acids .
  • Competes with fluorine : Steric and electronic interplay between fluorine and methylthio may require tailored catalysts (e.g., bulky phosphine ligands) to control selectivity .

Q. What mechanistic insights explain the biological activity of methylthio-containing pyridines like this compound?

Answer: Mechanisms include:

  • Thioether-mediated binding : Methylthio groups form hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 inhibition) .
  • Fluorine’s bioisosteric effects : Enhances metabolic stability and target affinity, as observed in related fluorinated drug candidates .
  • Redox modulation : Methylthio groups may participate in disulfide bond formation or act as radical scavengers in oxidative environments .

Q. How are stability and degradation profiles of this compound assessed under varying storage conditions?

Answer: Methodologies include:

  • Forced degradation studies : Expose the compound to heat, light, and humidity, followed by HPLC-MS to identify degradation products (e.g., sulfoxide formation) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months, monitoring changes via NMR and IR spectroscopy .
  • pH-dependent stability : Assess hydrolysis rates in buffers (pH 1–13) to simulate gastrointestinal conditions .

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